molecular formula C24H31N5O B14446641 6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile CAS No. 74627-31-9

6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile

Cat. No.: B14446641
CAS No.: 74627-31-9
M. Wt: 405.5 g/mol
InChI Key: DHWNRQQNPIIQQA-UCQBSIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile involves multiple steps, starting from the ergoline skeleton. The synthetic route typically includes the introduction of the methyl group at the 6-position, followed by the attachment of the piperazinylcarbonyl group at the alpha position. The final step involves the addition of the propionitrile group at the 8-beta position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

6-Methyl-alpha-(4-methyl-1-piperazinylcarbonyl)ergoline-8-beta-propionitrile can be compared with other ergoline derivatives such as:

    Lysergic acid diethylamide (LSD): Known for its psychedelic effects.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

74627-31-9

Molecular Formula

C24H31N5O

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile

InChI

InChI=1S/C24H31N5O/c1-27-6-8-29(9-7-27)24(30)17(13-25)10-16-11-20-19-4-3-5-21-23(19)18(14-26-21)12-22(20)28(2)15-16/h3-5,14,16-17,20,22,26H,6-12,15H2,1-2H3/t16-,17?,20-,22-/m1/s1

InChI Key

DHWNRQQNPIIQQA-UCQBSIRWSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)C(C[C@@H]2C[C@H]3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C#N

Canonical SMILES

CN1CCN(CC1)C(=O)C(CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.